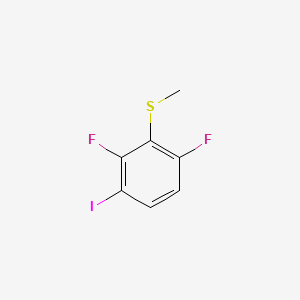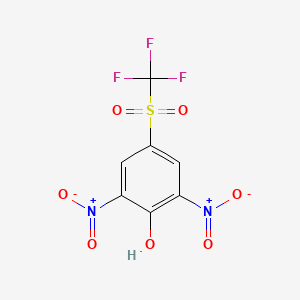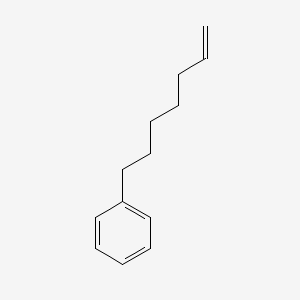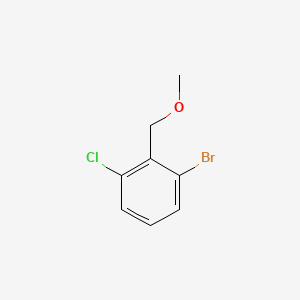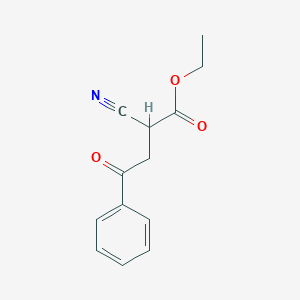
Ethyl 2-cyano-4-oxo-4-phenylbutanoate
概要
説明
Ethyl 2-cyano-4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H13NO3 . It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is known for its unique structure, which includes a cyano group, a keto group, and a phenyl ring, making it a valuable building block in organic chemistry.
作用機序
Target of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, is known to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, inhibits its target through the formation of an adduct with coenzyme a (coa) .
Biochemical Pathways
The compound likely affects the menaquinone (MK) biosynthesis pathway, given the known action of its structurally similar compound . The downstream effects of this inhibition would depend on the specific role of menaquinone in the organism, which is typically involved in electron transport in bacterial cells.
Pharmacokinetics
The compound’s molecular weight (21722100), LogP (157218), and PSA (6716000) suggest that it may have reasonable bioavailability .
Result of Action
Given its potential role in inhibiting the menaquinone (mk) biosynthesis pathway, it could potentially disrupt electron transport in bacterial cells .
Action Environment
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been reported to be affected by the presence of ionic liquid in its asymmetric reduction by saccharomyces cerevisiae .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid . The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Ethyl 2-cyano-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The cyano group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 2-cyano-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: This compound is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: This compound has a similar structure but includes an additional phenylethyl group, which may alter its reactivity and applications.
2-cyano-4-oxo-4-phenylbutanoic acid ethyl ester: This is another closely related compound with similar functional groups but different reactivity and applications.
Uniqueness
Ethyl 2-cyano-4-oxo-4-phenylbutanoate is unique due to its combination of a cyano group, a keto group, and a phenyl ring. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industry .
特性
IUPAC Name |
ethyl 2-cyano-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHSLCAIKFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
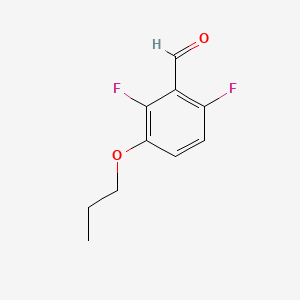
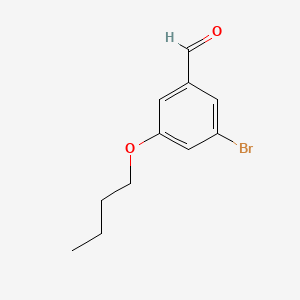
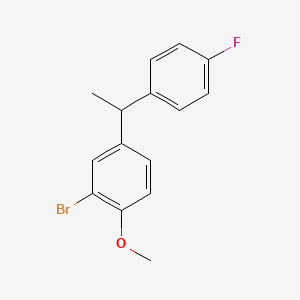
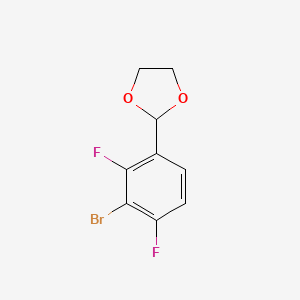
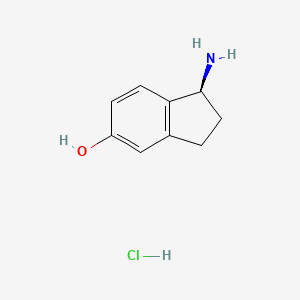
![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)
![tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B6289555.png)
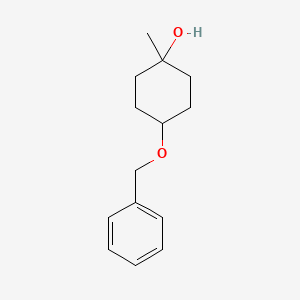
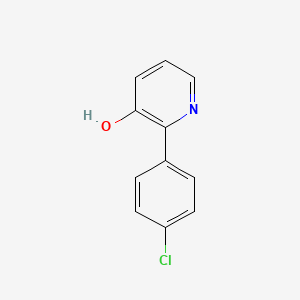
![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)
